tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1932510-29-6
VCID: VC8085854
InChI: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC2C1CNCC2
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32

tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

CAS No.: 1932510-29-6

Cat. No.: VC8085854

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32

* For research use only. Not for human or veterinary use.

tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate - 1932510-29-6

Specification

CAS No. 1932510-29-6
Molecular Formula C12H22N2O2
Molecular Weight 226.32
IUPAC Name tert-butyl (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1
Standard InChI Key KFOSBANHALBORK-NXEZZACHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CNCC2
SMILES CC(C)(C)OC(=O)N1CCC2C1CNCC2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C1CNCC2

Introduction

Structural Overview and Key Properties

Molecular Identity and Stereochemistry

The compound has the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. Its IUPAC name is tert-butyl (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine-1-carboxylate, with the Boc group attached at the 1-position of the pyrrolo[2,3-c]pyridine scaffold. The stereochemical descriptors (3aR,7aS) indicate the absolute configuration of the bicyclic system, critical for its synthetic and pharmacological behavior .

Table 1: Molecular and Structural Data

ParameterValue/DescriptionSource
CAS No.1932510-29-6
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
SMILESCC(C)(C)OC(=O)N1CCC2C1CNCC2
InChIKeyKFOSBANHALBORK-NXEZZACHSA-N
PubChem ID91666815

Synthesis and Reaction Conditions

Synthetic Routes

The synthesis typically involves Boc protection of a pyrrolo[2,3-c]pyridine derivative followed by catalytic hydrogenation to achieve the octahydro structure. Key steps include:

  • Protection: Reaction of pyrrolo[2,3-c]pyridine-1-carboxylic acid with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane).

  • Hydrogenation: Use of palladium catalysts (e.g., Pd/C) in inert atmospheres to saturate the pyrrolo ring system, yielding the bicyclic structure.

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionsOutcome
Catalyst Loading5–10% Pd/CHigh yield
Temperature20–50°CControlled saturation
SolventEthanol or THFImproved solubility

Industrial-Scale Production

Large-scale synthesis employs continuous flow systems and automated reactors to enhance efficiency. Yields are optimized via precise control of hydrogen pressure and reaction time.

Physical and Chemical Properties

Spectroscopic Characterization

  • ¹H NMR: Signals for tert-butyl (δ ~1.4 ppm, singlet for 9H), pyrrolidine protons (δ 3.0–4.5 ppm), and pyridine nitrogen environments.

  • IR Spectroscopy: Boc carbonyl stretch at ~1725 cm⁻¹.

  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 227.17.

Biological and Pharmacological Applications

Role in Drug Discovery

As a Boc-protected intermediate, this compound serves as a precursor in synthesizing bioactive molecules. Its rigid bicyclic structure enables:

  • Targeted Modifications: Introduction of functional groups at specific positions (e.g., substitution, oxidation).

  • Neuroprotective Derivatives: Structural analogs have shown potential in modulating neuroinflammatory pathways.

Comparative Stereochemical Impact

The (3aR,7aS) configuration affects binding affinity and metabolism compared to its enantiomer (3aS,7aR). For example:

  • Receptor Interactions: Steric differences may alter interactions with GPCRs or kinase targets .

  • Metabolic Stability: The R,S configuration may enhance resistance to enzymatic degradation .

Hazard CodeDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear gloves, lab coat
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationUse N95/P95 mask

Data sourced from safety data sheet .

Emergency Procedures

  • Ingestion: Rinse mouth with water; seek medical attention .

  • Eye Exposure: Flush with water for 15 minutes; remove contact lenses if present .

Comparative Analysis with Related Compounds

Enantiomeric Variants

Property(3aR,7aS)-Isomer (CAS 1932510-29-6)(3aS,7aR)-Isomer (CAS 1609395-12-1)
CAS No.1932510-29-61609395-12-1
Molecular FormulaC₁₂H₂₂N₂O₂C₁₂H₂₂N₂O₂
Key ApplicationsNeuroprotective intermediatesAnticancer research

Data compiled from .

Structural Analogues

  • Tert-butyl pyrido[4',5'-5,4]pyrrolo[2,3-c]pyridine-3-carboxylate: Carboxylate at 3-position, yielding 45% yield in synthesis.

  • 4-Bromo-Substituted Derivatives: Enable cross-coupling reactions (e.g., Suzuki-Miyaura).

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